molecular formula C6H16O2Sn B14759472 Diethyl(dimethoxy)stannane CAS No. 1067-22-7

Diethyl(dimethoxy)stannane

Cat. No.: B14759472
CAS No.: 1067-22-7
M. Wt: 238.90 g/mol
InChI Key: ICIUAVWMRLXFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl(dimethoxy)stannane is an organotin compound characterized by the presence of two ethyl groups and two methoxy groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This compound is particularly notable for its utility in organic synthesis and as a precursor for other organotin compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(dimethoxy)stannane can be synthesized through several methods. One common approach involves the reaction of diethylstannane with methanol under controlled conditions. The reaction typically proceeds as follows:

Sn(C2H5)2+2CH3OHSn(C2H5)2(OCH3)2+H2\text{Sn(C}_2\text{H}_5\text{)}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{Sn(C}_2\text{H}_5\text{)}_2(\text{OCH}_3)_2 + \text{H}_2 Sn(C2​H5​)2​+2CH3​OH→Sn(C2​H5​)2​(OCH3​)2​+H2​

This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control over reaction parameters ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl(dimethoxy)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethylstannic acid or other organotin oxides.

    Reduction: Reduction reactions can convert this compound to other organotin hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides (e.g., sodium chloride) or alkyl groups (e.g., methyl iodide) are employed.

Major Products Formed

    Oxidation: Diethylstannic acid, organotin oxides.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds, depending on the nucleophile used.

Scientific Research Applications

Diethyl(dimethoxy)stannane has several scientific research applications:

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.

    Materials Science: It is employed in the preparation of tin-based materials with applications in electronics and nanotechnology.

    Biological Studies: Research has explored its potential as an antimicrobial agent and its interactions with biological systems.

Mechanism of Action

The mechanism of action of diethyl(dimethoxy)stannane involves its ability to interact with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular components, leading to antimicrobial effects. The exact molecular pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diethylstannane: Lacks the methoxy groups, making it less versatile in certain reactions.

    Dimethoxystannane: Contains only methoxy groups, which may limit its reactivity compared to diethyl(dimethoxy)stannane.

    Tributyltin Compounds: These have different alkyl groups and are known for their toxicity and environmental impact.

Uniqueness

This compound is unique due to its combination of ethyl and methoxy groups, providing a balance of reactivity and stability. This makes it a valuable reagent in organic synthesis and catalysis, offering versatility in various chemical transformations.

Properties

CAS No.

1067-22-7

Molecular Formula

C6H16O2Sn

Molecular Weight

238.90 g/mol

IUPAC Name

diethyl(dimethoxy)stannane

InChI

InChI=1S/2C2H5.2CH3O.Sn/c4*1-2;/h2*1H2,2H3;2*1H3;/q;;2*-1;+2

InChI Key

ICIUAVWMRLXFDX-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.